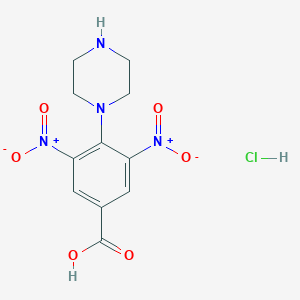

3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride

Descripción

BenchChem offers high-quality 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,5-dinitro-4-piperazin-1-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O6.ClH/c16-11(17)7-5-8(14(18)19)10(9(6-7)15(20)21)13-3-1-12-2-4-13;/h5-6,12H,1-4H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPDDCKHYOUMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2[N+](=O)[O-])C(=O)O)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride (CAS No. 1443424-56-3) is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and research findings related to its biological efficacy.

Chemical Structure and Properties

The compound features a piperazine ring and a benzoic acid moiety, with nitro groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is . The presence of the piperazine structure is significant as it is often associated with various pharmacological activities.

Target Interactions

3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride interacts with various biological targets, primarily through enzyme inhibition and receptor modulation. Its mechanism can be summarized as follows:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases .

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways that regulate growth and apoptosis .

Antimicrobial Properties

Research indicates that compounds similar to 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride exhibit significant antimicrobial activity. Specifically, derivatives have been tested against Mycobacterium tuberculosis (Mtb) with promising results:

| Compound | Minimum Inhibitory Concentration (MIC) µg/mL | Comparison |

|---|---|---|

| Ethambutol | 1.56 | Standard control |

| 4a | 0.78 | Superior to ethambutol |

| 4d | 1.56 | Equally active as ethambutol |

The MIC values suggest that modifications to the piperazine structure can enhance activity against resistant strains of Mtb .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of nitro groups is hypothesized to contribute to its antitumor properties by inducing oxidative stress within cancer cells .

Case Studies

Case Study 1: Antitubercular Activity

A study synthesized a series of piperazine-benzofuran hybrids featuring the dinitro group. These compounds were tested for their antitubercular activity against Mtb H37Rv. The best-performing compounds showed MIC values comparable to first-line drugs, indicating their potential as new therapeutic agents against tuberculosis .

Case Study 2: Anticancer Potential

Another investigation assessed the efficacy of piperazine derivatives in breast cancer models. The compounds demonstrated significant cytotoxicity in MCF-7 and MDA-MB-231 cell lines, with some derivatives showing synergistic effects when combined with doxorubicin . This highlights the potential for developing combination therapies using these novel compounds.

Biochemical Pathways

The compound's interaction with biological systems involves several pathways:

- Cell Signaling : It modulates key kinases and phosphatases involved in signal transduction.

- Metabolic Pathways : The metabolism of this compound is primarily mediated by cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity .

Aplicaciones Científicas De Investigación

Drug Development

3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride has been explored for its role in the development of novel pharmaceuticals. Its structure allows it to serve as a versatile building block in the synthesis of biologically active compounds.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. The incorporation of the piperazine moiety enhances interactions with biological targets, potentially leading to improved therapeutic profiles .

- Antimicrobial Activity : Studies have shown that related compounds demonstrate antimicrobial properties. The dinitro substitution pattern may contribute to enhanced activity against bacterial strains, making it a candidate for antibiotic development .

Targeted Protein Degradation (PROTACs)

One of the most promising applications of 3,5-Dinitro-4-piperazin-1-ylbenzoic acid hydrochloride is in the field of targeted protein degradation through PROTAC (Proteolysis Targeting Chimeras) technology. This approach harnesses the body's ubiquitin-proteasome system to selectively degrade unwanted proteins.

Applications in PROTACs:

- Linker Component : The compound is utilized as a semi-flexible linker in PROTACs, connecting a ligand that binds to the target protein with an E3 ligase ligand. This design facilitates targeted degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders .

Bioconjugation

The compound serves as an effective crosslinker for bioconjugation applications, which involve attaching biomolecules to other molecules, enhancing their functionality.

Bioconjugation Applications:

- Drug Delivery Systems : By acting as a linker, it can facilitate the attachment of therapeutic agents to antibodies or other targeting moieties, improving the delivery and efficacy of drugs .

- Diagnostic Tools : The ability to conjugate with imaging agents makes this compound useful in developing diagnostic tools for disease detection.

Table: Summary of Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.